N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,17-1-2-18-19(13-17)26-12-11-25-18)21-14-15-5-9-22(10-6-15)16-3-7-20-8-4-16/h1-4,7-8,13,15,21H,5-6,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFNYKBIUAFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withglycine transporter 1 (GlyT1) . GlyT1 plays a crucial role in regulating the reuptake of glycine, an inhibitory neurotransmitter, into presynaptic neurons.
Mode of Action
Related compounds have been found to act asATP-competitive inhibitors . This suggests that the compound might bind to the ATP-binding site of its target protein, preventing ATP from binding and thus inhibiting the protein’s activity.
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a sulfonamide group with a benzo[d]dioxine moiety and piperidine and pyridine functionalities. The biological activity of this compound is primarily investigated in the context of medicinal chemistry, particularly for its potential therapeutic applications.
Structure and Properties
The molecular formula for this compound is C_{18}H_{22}N_{2}O_{4}S. The compound features:
- Pyridine and Piperidine Rings : These nitrogen-containing heterocycles are known for their ability to interact with various biological targets.
- Benzo[b][1,4]dioxine Core : This structure contributes to the compound's stability and potential bioactivity.
- Sulfonamide Group : This functional group is often associated with antibacterial properties and may enhance the compound's interaction with biological systems.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
- Receptor Modulation : The structural components allow for binding to various receptors, potentially modulating their activity. This could involve G protein-coupled receptors (GPCRs) or other neurotransmitter receptors.
- Cell Signaling Pathways : Interaction with cellular signaling pathways may lead to altered gene expression and cellular responses, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific cancer cell lines. For example:
| Compound | Cancer Type | Mechanism |
|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation |
| Compound B | Lung Cancer | Induction of apoptosis |
| N-(Pyridinyl) Derivatives | Various Cancers | Modulation of signaling pathways |
Studies have shown that this compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
Antimicrobial Activity
The sulfonamide moiety suggests potential antimicrobial activity. Compounds in this class have been shown to exhibit:
- Bacteriostatic Effects : Inhibition of bacterial growth by interfering with folate synthesis.
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Preparation Methods
Route 1: Reductive Amination of Piperidin-4-one
Piperidin-4-one undergoes reductive amination with pyridin-4-amine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol. This yields 1-(pyridin-4-yl)piperidin-4-ol, which is subsequently converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). Nucleophilic displacement of the mesylate with sodium azide (NaN3) in dimethylformamide (DMF) affords the azide derivative, which is reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C).
Key Data :
Route 2: Alkylation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine reacts with 4-(bromomethyl)pyridine hydrobromide in acetonitrile under reflux with potassium carbonate (K2CO3) as the base. The reaction proceeds via nucleophilic substitution, yielding the target amine after purification by flash chromatography.
Optimization Insight :
- Higher temperatures (80°C) and prolonged reaction times (24 h) improve yields to 78%.
- Use of polar aprotic solvents (e.g., DMF) reduces side-product formation compared to toluene.
Synthesis of Intermediate B: 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride
Sulfonation of 2,3-Dihydrobenzo[b]dioxine
Chlorosulfonic acid (ClSO3H) is added dropwise to 2,3-dihydrobenzo[b]dioxine in dichloroethane at 0°C. The mixture is stirred at 50°C for 3 h, yielding the sulfonic acid, which is isolated by precipitation in ice-water. The sulfonic acid is treated with thionyl chloride (SOCl2) in toluene under reflux to generate the sulfonyl chloride.
Critical Parameters :
- Molar ratio : 1:1.2 (dioxine:ClSO3H) minimizes polysulfonation.
- SOCl2 reaction : 90% conversion achieved after 2 h at 80°C.
Sulfonamide Coupling: Final Step Synthesis
Intermediate A (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Intermediate B (1.2 equiv) is added slowly, followed by TEA (2.5 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12 h, after which the mixture is washed with water, brine, and dried over sodium sulfate. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to afford the title compound.
Yield Optimization :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | Pyridine | TEA |
| Temperature (°C) | 25 | 0 | 25 |
| Reaction Time (h) | 12 | 24 | 12 |
| Yield (%) | 85 | 72 | 85 |
Side Reactions :
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 4.8 Hz, 2H, Py-H), 7.25 (d, J = 4.8 Hz, 2H, Py-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 4.30 (s, 4H, OCH2CH2O), 3.50 (m, 2H, NCH2), 2.90 (m, 2H, Piperidine-H), 2.40 (m, 1H, Piperidine-H), 1.80–1.60 (m, 4H, Piperidine-H).
- 13C NMR (100 MHz, CDCl3) : δ 158.2, 150.1, 143.5, 129.8, 124.3, 117.6, 64.8 (OCH2CH2O), 54.3 (NCH2), 48.9, 44.7, 32.1, 28.5.
- HRMS (ESI+) : m/z calc. for C20H24N3O4S [M+H]+: 418.1432; found: 418.1435.
Purity Assessment
- HPLC : 98.5% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
- Melting Point : 182–184°C (uncorrected).
Comparative Evaluation of Synthetic Routes
| Route | Intermediate A Method | Sulfonylation Conditions | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Reductive Amination | DCM, TEA, 25°C | 62 | 98.5 |
| 2 | Alkylation | THF, Pyridine, 0°C | 54 | 97.2 |
Route 1 offers superior yield and purity, attributed to milder conditions and fewer side reactions during reductive amination.
Industrial-Scale Considerations
- Cost Efficiency : Thionyl chloride is preferred over PCl5 for sulfonyl chloride synthesis due to lower cost and easier handling.
- Safety : Exothermic sulfonation steps require controlled addition and cooling to prevent thermal runaway.
- Green Chemistry : Replacement of DCM with 2-MeTHF reduces environmental impact without compromising yield.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis involves multi-step reactions, with key parameters including:
- Temperature control : Reactions are typically conducted at reflux (e.g., 80–120°C) to ensure sufficient activation energy for coupling steps .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions between sulfonamide intermediates and piperidine derivatives .
- Reaction time : Extended durations (24–72 hours) may be required for sterically hindered intermediates, as noted in analogous sulfonamide-piperidine syntheses .
- Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How can researchers characterize the molecular structure and confirm the integrity of this compound?
A combination of analytical techniques is recommended:
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyridine and piperidine rings, while 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₄N₃O₃S: 398.15) and detects synthetic byproducts .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, single-crystal X-ray diffraction is preferred, though this requires high-purity crystalline material .
Q. What experimental methods are used to determine solubility and stability under physiological conditions?
- Solubility profiling : Use shake-flask methods with UV-Vis quantification in buffers (pH 1.2–7.4) and solvents (DMSO, PBS). Solubility in water is typically <1 mg/mL due to hydrophobic piperidine and dioxane motifs .
- Stability assays : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, followed by LC-MS analysis to track degradation products over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyridine-piperidine scaffold in bioactivity?
Methodology for SAR exploration includes:
- Structural analogs : Synthesize derivatives with substitutions on the pyridine ring (e.g., 3- vs. 4-pyridinyl) or modified piperidine groups (e.g., N-methylation) .
- In vitro assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic activity assays. For example, compare IC₅₀ values to map pharmacophore requirements .
- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes and validate experimental SAR trends .
Q. What strategies resolve contradictory bioactivity data across different cell lines or assay formats?
Discrepancies may arise from off-target effects or assay conditions. Mitigation approaches include:
- Orthogonal assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
- Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity in specific cell lines (e.g., cytochrome P450-mediated modifications) .
- Dose-response normalization : Account for differences in cell permeability by comparing EC₅₀ values under standardized conditions (e.g., serum-free media) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP, blood-brain barrier penetration, and CYP450 inhibition risks. For example, reducing logP (<3) may enhance aqueous solubility .
- Free-energy perturbation (FEP) : Quantify binding energy changes for proposed modifications (e.g., adding polar groups to the dioxane ring) to prioritize synthetic targets .
- Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate with cyclodextrins to improve bioavailability .
Methodological Considerations
- Data reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate purity (>95% by HPLC) across batches .
- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly when using primary cells or animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
